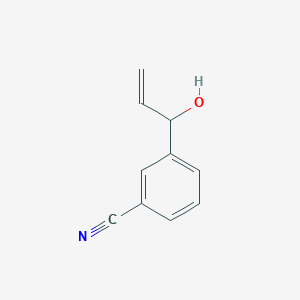

3-(1-hydroxy-2-propen-1-yl)Benzonitrile

Description

3-(1-Hydroxy-2-propen-1-yl)Benzonitrile is a benzonitrile derivative characterized by a hydroxyl-substituted propenyl chain at the meta position of the aromatic ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound features a nitrile group (–C≡N) and a hydroxyl (–OH) group on the allylic carbon of the propenyl chain, which confers unique reactivity and polarity.

Key structural attributes:

- Benzonitrile core: Provides stability and facilitates electrophilic substitution.

- 1-Hydroxy-2-propen-1-yl substituent: Enhances solubility in polar solvents and enables hydrogen bonding.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(1-hydroxyprop-2-enyl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h2-6,10,12H,1H2 |

InChI Key |

HOWPYAYKBZTZCR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC(=C1)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-3-(prop-1-en-2-yl)Benzonitrile (CAS: 126403-78-9)

- Molecular Formula : C₁₀H₁₀N₂

- Key Differences: Substitution pattern: Amino (–NH₂) group at the ortho position and a propenyl group at the meta position. Reactivity: The amino group increases basicity and nucleophilicity, making this compound more reactive in alkylation or acylation reactions compared to the hydroxyl-propenyl analog. Applications: Likely used in pharmaceutical intermediates due to its bifunctional (amino and nitrile) groups .

3-(3-Oxo-3-phenyl-1-propenyl)Benzonitrile (CAS: 22966-10-5)

- Molecular Formula: C₁₆H₁₁NO

- Key Differences :

- Substituent: A ketone (–C=O) and phenyl group on the propenyl chain.

- Physical Properties: Higher molecular weight (233.26 g/mol ) and reduced polarity compared to the hydroxyl-propenyl analog.

- Applications: Used as a pharmaceutical intermediate, particularly in synthesis involving conjugate additions due to the α,β-unsaturated ketone moiety .

(R)-3-(1-Amino-2-hydroxyethyl)Benzonitrile Hydrochloride (CAS: 1245623-77-1)

- Molecular Formula : C₁₀H₁₁N₂O·HCl

- Key Differences: Substituent: Chiral amino-hydroxyethyl group instead of propenyl. Solubility: Higher water solubility due to ionic character, unlike the neutral hydroxyl-propenyl analog .

2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-Benzonitrile (CAS: 1353945-70-6)

- Molecular Formula : C₁₂H₁₄N₂O

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |

|---|---|---|---|---|

| 3-(1-Hydroxy-2-propen-1-yl)Benzonitrile | C₁₀H₉NO | 159.19 | –C≡N, –OH, allyl alcohol | Intermediate for polar solvents |

| 2-Amino-3-(prop-1-en-2-yl)Benzonitrile | C₁₀H₁₀N₂ | 158.20 | –C≡N, –NH₂, propenyl | Pharmaceutical alkylation agent |

| 3-(3-Oxo-3-phenyl-1-propenyl)Benzonitrile | C₁₆H₁₁NO | 233.26 | –C≡N, α,β-unsaturated ketone | Conjugate addition reactions |

| (R)-3-(1-Amino-2-hydroxyethyl)Benzonitrile HCl | C₁₀H₁₁N₂O·HCl | 198.65 (free base) | –C≡N, –NH₂, –OH, chiral | Bioactive molecule synthesis |

| 2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-Benzonitrile | C₁₂H₁₄N₂O | 202.25 | –C≡N, pyrrolidine, –OH | CNS drug candidates |

Research Findings and Implications

- Hydroxyl vs. Amino Groups: Hydroxyl-substituted derivatives (e.g., the target compound) exhibit lower basicity but higher hydrogen-bonding capacity compared to amino analogs, influencing their solubility and interaction with biological targets .

- Allylic Substituents: Propenyl chains with hydroxyl or ketone groups (as in the target compound and CAS 22966-10-5) are prone to oxidation, whereas pyrrolidine or aminoethyl groups enhance stability .

- Pharmaceutical Utility : Compounds with chiral centers or ionic forms (e.g., hydrochloride salts) are prioritized in drug development due to improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.